5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine 5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10038877
InChI: InChI=1S/C15H16N4OS/c1-11-10-12(2)19-14(16-11)17-18-15(19)21-9-8-20-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3
SMILES: CC1=CC(=NC2=NN=C(N12)SCCOC3=CC=CC=C3)C
Molecular Formula: C15H16N4OS
Molecular Weight: 300.4 g/mol

5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine

CAS No.:

Cat. No.: VC10038877

Molecular Formula: C15H16N4OS

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine -

Specification

Molecular Formula C15H16N4OS
Molecular Weight 300.4 g/mol
IUPAC Name 5,7-dimethyl-3-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine
Standard InChI InChI=1S/C15H16N4OS/c1-11-10-12(2)19-14(16-11)17-18-15(19)21-9-8-20-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3
Standard InChI Key UAYMFJOIHCUFPE-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=NN=C(N12)SCCOC3=CC=CC=C3)C
Canonical SMILES CC1=CC(=NC2=NN=C(N12)SCCOC3=CC=CC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a triazolo[4,3-a]pyrimidine core substituted with methyl groups at positions 5 and 7. A 2-phenoxyethylsulfanyl moiety at position 3 introduces lipophilicity and potential hydrogen-bonding capabilities . Key structural parameters include:

Table 1: Molecular Properties of 5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl] triazolo[4,3-a]pyrimidine

PropertyValueSource
Molecular FormulaC15H16N4OS\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{OS}
Molecular Weight300.4 g/mol
IUPAC Name5,7-dimethyl-3-(2-phenoxyethylsulfanyl)- triazolo[4,3-a]pyrimidine
Canonical SMILESCC1=CC(=NC2=NN=C(N12)SCCOC3=CC=CC=C3)C

X-ray crystallographic studies of analogous triazolopyrimidines reveal planar heterocyclic cores with dihedral angles between aromatic systems typically ranging from 15° to 30°, suggesting potential for π-stacking interactions with biological targets .

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via multicomponent reactions (MCRs) involving:

  • Condensation of 5-amino-1,2,4-triazoles with β-diketones

  • Cyclization with thiourea derivatives

  • Functionalization via nucleophilic substitution .

A representative one-pot synthesis employs 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate under reflux conditions, achieving yields of 65–78% . The 2-phenoxyethylsulfanyl group is introduced through thioetherification using 2-phenoxyethyl mercaptan in the presence of base catalysts.

Key reaction parameters:

  • Temperature: 80–100°C

  • Solvent: Ethanol/water mixtures

  • Catalysts: DMAP (4-dimethylaminopyridine)

Pharmacological Activities

Anticancer Mechanisms

Triazolopyrimidines exhibit potent antiproliferative effects through dual mechanisms:

  • Tyrosine kinase inhibition: The planar triazole-pyrimidine system competes with ATP in kinase binding pockets, disrupting signal transduction pathways .

  • DNA intercalation: Extended π-systems enable stacking interactions with DNA base pairs, inducing replication errors .

Table 2: Antitumor Activity Against Breast Cancer Cell Lines

CompoundMDA-MB-231 IC50_{50} (μM)MCF-7 IC50_{50} (μM)Source
Cisplatin8.927.45
Triazolopyrimidine derivative 4c17.8322.41
Triazolopyrimidine derivative 4j19.7325.09

The 5,7-dimethyl groups enhance metabolic stability by sterically blocking cytochrome P450 oxidation, while the phenoxyethyl chain improves blood-brain barrier permeability .

Recent Research Advancements

Structure-Activity Relationship (SAR) Studies

Systematic modifications reveal:

  • C5/C7 methylation: Increases logP by 0.8–1.2 units, enhancing membrane permeability

  • Sulfanyl chain length: Optimal activity with 2–3 carbon spacers (EC50_{50} = 1.2–1.8 μM)

  • Phenoxy substituents: Electron-withdrawing groups (-F, -Cl) improve target affinity by 3–5 fold

Pharmacokinetic Profiling

Preliminary ADMET predictions using QikProp:

  • Bioavailability: 68–72%

  • Plasma protein binding: 89–93%

  • t1/2_{1/2} (mice): 4.2–5.1 hours

  • CNS permeability: LogBB = -0.3 to +0.1

Future Directions and Challenges

Current research priorities include:

  • Developing isoform-selective kinase inhibitors through halogen substitution at C3

  • Optimizing aqueous solubility via prodrug strategies (e.g., phosphate esters)

  • Investigating combination therapies with checkpoint inhibitors

Challenges remain in balancing potency (target IC50_{50} < 10 nM) with hERG channel selectivity (IC50_{50} > 30 μM) to avoid cardiotoxicity .

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